molecular formula C5H7BrO4 B2551302 (2S)-2-bromo-4-methoxy-4-oxobutanoicacid CAS No. 155148-23-5

(2S)-2-bromo-4-methoxy-4-oxobutanoicacid

Cat. No.: B2551302
CAS No.: 155148-23-5
M. Wt: 211.011
InChI Key: AZAOWIVCNSVXSE-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of α-Halo β-Keto Acid Scaffolds as Chiral Intermediates

The structural motif of α-halo β-keto acids serves as a powerful tool for synthetic chemists. These scaffolds are considered valuable chiral building blocks, which are essential intermediates in the synthesis of natural products and pharmaceuticals. The presence of multiple reactive sites—the acidic α-proton, the electrophilic carbonyl carbon, the carboxylic acid/ester group, and the carbon-halogen bond—allows for a diverse range of subsequent chemical modifications.

One of the primary applications of these intermediates is in the asymmetric synthesis of α-halo ketones. acs.org For instance, the enantioselective decarboxylative chlorination of α-halo-β-ketocarboxylic acids can produce chiral α-chloro-α-fluoro ketones with high enantioselectivity. researchgate.net These resulting α-halo ketones are crucial building blocks for synthesizing HIV protease inhibitors like atazanavir (B138) and darunavir. acs.org The ability to selectively introduce a halogen atom at a stereocenter provides a handle for further nucleophilic substitutions, cross-coupling reactions, or rearrangements, thereby facilitating the construction of intricate molecular architectures.

The α-keto acid functionality itself is a versatile precursor. α-Keto acids and their esters are stable, multifunctional platform molecules used in the synthesis of pharmaceuticals and functional materials. mdpi.com They can be converted into other important functional groups, such as α-amino acids, α-hydroxy acids, and vicinal diols, all of which are prevalent in biologically active molecules. nih.govnih.govnih.gov The strategic placement of a halogen atom enhances the synthetic utility of this scaffold by providing a leaving group for subsequent stereospecific transformations.

Stereochemical Importance of the (2S)-Configuration in Synthetic Pathways

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in organic synthesis and medicinal chemistry. numberanalytics.comresearchgate.net The biological activity of many pharmaceuticals is highly dependent on the specific stereoisomer, as biological targets like enzymes and receptors are themselves chiral. Therefore, controlling the stereochemical outcome of a reaction is paramount in the synthesis of bioactive compounds.

The designation (2S) refers to the specific absolute configuration at the second carbon atom of the butanoic acid chain, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.com In this notation, 'S' comes from the Latin word sinister, meaning left, indicating that when the lowest priority substituent is pointing away from the viewer, the path from the highest to the third-highest priority group is counter-clockwise. masterorganicchemistry.com

Achieving a specific configuration like (2S) is a central goal of asymmetric synthesis. researchgate.net Synthetic pathways that utilize chiral building blocks with a predefined (2S)-configuration ensure the stereochemical integrity of the final product. nih.gov This approach, known as a "chiral pool" synthesis, leverages readily available, enantiopure starting materials to construct complex targets. The (2S)-configuration of an intermediate like (2S)-2-bromo-4-methoxy-4-oxobutanoic acid can direct the stereochemical course of subsequent reactions, leading to the desired diastereomer or enantiomer of the target molecule. This control is crucial in multi-step syntheses where the creation of multiple stereocenters is required. researchgate.net For example, in the synthesis of certain amino acids or peptide therapeutics, the precise stereochemistry at the α-carbon is essential for biological function. wikipedia.orgresearchgate.net

Academic Relevance of (2S)-2-Bromo-4-methoxy-4-oxobutanoic Acid as a Chiral Building Block

(2S)-2-bromo-4-methoxy-4-oxobutanoic acid is a specific example of a chiral α-halo β-keto acid derivative that serves as a valuable chiral building block in academic and industrial research. Its academic relevance lies in its potential as a versatile starting material for the enantioselective synthesis of a variety of complex organic molecules. elsevierpure.com The combination of a stereochemically defined center, a reactive bromine atom, and two distinct carbonyl functionalities makes it a highly attractive intermediate.

The utility of this compound can be inferred from the applications of structurally similar molecules. For instance, α-ketoesters are widely used in C-C bond-forming reactions, such as the nitroaldol (Henry) reaction, to create chiral compounds with tetrasubstituted carbon stereocenters. organic-chemistry.orgnih.gov The presence of the bromine atom in the (2S)-2-bromo variant provides an additional site for synthetic manipulation, potentially leading to the synthesis of α,α-disubstituted α-amino acids, which are important components of bioactive peptides. nih.gov

Researchers can utilize this building block in various synthetic strategies. The methyl ester can be selectively hydrolyzed or transformed, while the carboxylic acid can be activated for amide bond formation. The bromine atom can be displaced by a wide range of nucleophiles with inversion of configuration (an SN2 reaction), allowing for the introduction of diverse functional groups at the chiral center. This versatility makes (2S)-2-bromo-4-methoxy-4-oxobutanoic acid and related compounds powerful tools for constructing libraries of chiral molecules for drug discovery and for the total synthesis of complex natural products. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-bromo-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO4/c1-10-4(7)2-3(6)5(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAOWIVCNSVXSE-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2s 2 Bromo 4 Methoxy 4 Oxobutanoic Acid and Analogues

Direct Bromination Approaches

Direct bromination offers an efficient route to α-bromo carbonyl compounds. The primary challenges in synthesizing (2S)-2-bromo-4-methoxy-4-oxobutanoic acid via this method lie in achieving high regioselectivity for the α-position and controlling the stereochemistry to favor the (S)-enantiomer.

Regioselective α-Bromination Strategies for β-Keto Acid Derivatives

The α-position of β-dicarbonyl compounds is activated and prone to halogenation. However, achieving selective monobromination without the formation of dibrominated byproducts can be challenging. Research has focused on developing mild and selective brominating agents. One effective method involves the use of bromodimethylsulfonium bromide (BDMS), which allows for the regioselective α-monobromination of β-keto esters and 1,3-diketones in excellent yields without the need for a catalyst or strong base. This approach is advantageous as it uses a less hazardous reagent than molecular bromine and simplifies product purification.

Another strategy employs a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. This system generates bromine in situ and provides a practical and efficient alternative to the direct use of liquid bromine for the regioselective α-bromination of ketones.

Table 1: Comparison of Reagents for Regioselective α-Bromination of β-Dicarbonyl Compounds
Reagent/SystemSubstrate TypeConditionsKey Advantages
Bromodimethylsulfonium bromide (BDMS)β-Keto esters, 1,3-Diketones0-5 °C or room temperature, no catalyst/baseHigh regioselectivity for mono-bromination, high yields, less hazardous than Br₂, simple workup.
NaBr/NaBrO₃KetonesAqueous acidic medium, ambient temperatureStable, non-hazardous solid reagents, avoids direct use of liquid bromine, good regioselectivity.
N-Bromosuccinimide (NBS)Ketones, EstersOften requires a catalyst (e.g., acid or radical initiator)Common and easy-to-handle solid reagent.

Stereoselective Induction in Bromination Reactions

Achieving the desired (S)-stereochemistry at the α-carbon requires a chiral influence during the bromination reaction. Organocatalysis has emerged as a powerful tool for enantioselective α-functionalization of carbonyl compounds. Chiral secondary amines, such as derivatives of proline and diphenylpyrrolidine, can catalyze the enantioselective α-bromination of aldehydes and ketones. The mechanism involves the formation of a chiral enamine intermediate, which then reacts with an electrophilic bromine source like N-bromosuccinimide (NBS). The chiral catalyst shields one face of the enamine, directing the attack of the bromine to the other face, thus inducing stereoselectivity. While developed primarily for aldehydes and ketones, this principle can be extended to dicarboxylic acid monoesters. For instance, the use of a C2-symmetric diphenylpyrrolidine catalyst has afforded α-brominated aldehydes in high yields and with up to 96% enantiomeric excess (ee).

Multistep Synthesis of Chiral α-Brominated Systems

When direct stereoselective bromination is not feasible, multistep sequences starting from readily available chiral precursors provide a reliable alternative.

Functional Group Interconversions Leading to (2S)-2-Bromo-4-methoxy-4-oxobutanoic Acid

A highly effective strategy for synthesizing (2S)-2-bromo-4-methoxy-4-oxobutanoic acid is to start from a chiral amino acid. The corresponding amino acid, (S)-2-amino-4-methoxy-4-oxobutanoic acid hydrochloride (L-Aspartic acid β-methyl ester hydrochloride), is a commercially available starting material. The α-amino group can be converted to an α-bromo group via a diazotization reaction. This classic transformation involves treating the amino acid with sodium nitrite (B80452) (NaNO₂) in the presence of an acid and a bromide salt, such as potassium bromide (KBr) or hydrobromic acid (HBr). The reaction proceeds through an unstable diazonium salt intermediate, which is then displaced by the bromide ion, typically with inversion of stereochemistry, although retention or racemization can occur depending on the specific conditions and substrate. Careful optimization of reaction conditions is crucial to maximize the yield and stereochemical purity of the desired (2S)-bromo product.

Utilization of Chiral Auxiliaries in the Construction of α-Bromo-β-Keto Acid Moieties

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary can be removed and often recovered. wikipedia.org For the synthesis of chiral α-bromo esters, a carboxylic acid substrate can be attached to a chiral auxiliary, such as an Evans oxazolidinone. sigmaaldrich.com The resulting imide can be converted to its enolate, and the chiral auxiliary then directs the facial approach of an electrophilic brominating agent (e.g., NBS). The steric bulk of the auxiliary effectively blocks one face of the enolate, leading to a highly diastereoselective bromination. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-bromo carboxylic acid, which can then be esterified to give the final product.

Table 2: Common Chiral Auxiliaries and Their Application
Chiral AuxiliaryTypical Substrate AttachmentControlled Reaction TypeKey Feature
Evans OxazolidinonesImide formation with a carboxylic acidAlkylation, Aldol reactions, HalogenationForms a rigid chelated enolate, providing excellent facial shielding.
CamphorsultamN-acyl derivative formationDiels-Alder, AlkylationHighly crystalline derivatives often aid in purification.
(SAMP)/(RAMP) HydrazinesHydrazone formation with ketones/aldehydesα-AlkylationReliable for asymmetric alkylation of carbonyls.

Emerging Green Chemistry Approaches in the Synthesis of Chiral Halogenated Compounds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing chiral halogenated compounds, several strategies are being pursued. One approach is the use of safer, more environmentally benign reagents and solvent systems. For example, the aforementioned use of a bromide/bromate couple for bromination in an aqueous medium avoids volatile and toxic organic solvents and the direct handling of hazardous elemental bromine. rsc.org

Chemical Reactivity and Transformations of 2s 2 Bromo 4 Methoxy 4 Oxobutanoic Acid

Nucleophilic Substitution Reactions at the α-Bromo Position

The carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophiles. The bromine atom is a good leaving group, facilitating substitution reactions, typically through an S(_N)2 mechanism, which would proceed with inversion of stereochemistry at the chiral center.

Displacement of the Bromine Atom by Diverse Nucleophiles

The α-bromo group can be readily displaced by a variety of soft and hard nucleophiles. These reactions are fundamental for introducing new functional groups at the α-position of the butanoic acid backbone. The reactivity of α-bromo esters and ketones with nucleophiles is a well-established transformation in organic chemistry. researchgate.netacs.org For example, reactions with primary amines can lead to the formation of α-amino acids, while reaction with thiols would yield α-thioether derivatives.

Below is a table summarizing potential nucleophilic substitution reactions at the α-bromo position.

Nucleophile (Nu:)Reagent ExampleProduct Type
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)α-Azido acid
Cyanide (CN⁻)Sodium Cyanide (NaCN)α-Cyano acid
Thiolate (RS⁻)Sodium Thiophenoxide (PhSNa)α-Thioether acid
Amine (RNH₂)Ammonia (B1221849) (NH₃), Benzylamineα-Amino acid
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)α-Hydroxy acid
Carboxylate (RCOO⁻)Sodium Acetate (CH₃COONa)α-Acyloxy acid

Intramolecular Cyclization Reactions Involving the Bromo Group

The presence of the carboxylic acid functionality within the molecule allows for the possibility of intramolecular cyclization. Upon deprotonation with a suitable base, the resulting carboxylate anion can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This intramolecular S(_N)2 reaction would lead to the formation of a cyclic product, specifically a β-lactone (a four-membered cyclic ester). Such intramolecular reactions are a known pathway for forming cyclic structures from halo-substituted acids. chemicalforums.comresearchgate.netchimicatechnoacta.ru The reaction's feasibility depends on factors like ring strain in the product and the reaction conditions used.

Reactions Involving the Keto and Carboxylic Acid Functionalities

The keto and carboxylic acid groups offer additional sites for chemical modification, distinct from the α-bromo position.

Carbonyl Addition Reactions of the Keto Group (e.g., Reformatsky-type processes)

Aldehydes and ketones readily undergo nucleophilic addition reactions at the electrophilic carbonyl carbon. ncert.nic.inlibretexts.org The keto group in (2S)-2-bromo-4-methoxy-4-oxobutanoic acid is susceptible to attack by various nucleophiles. Examples include the addition of hydrogen cyanide to form a cyanohydrin or reaction with alcohols under acidic conditions to form ketals, which can serve as protecting groups. ncert.nic.instackexchange.com

The prompt mentions Reformatsky-type processes. The classical Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. byjus.comwikipedia.orgorganic-chemistry.org Therefore, the title compound itself, being an α-bromo ester, is a potential reagent for a Reformatsky reaction where it would add to a separate aldehyde or ketone molecule. byjus.comorganic-chemistry.org The keto group within the molecule itself would not typically undergo a Reformatsky reaction, but it would react with other organometallic reagents like Grignard or organolithium reagents.

Derivatization and Condensation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization and condensation reactions. research-solution.com It can be converted into a variety of other functional groups under standard conditions. For instance, esterification can be achieved by reacting it with an alcohol in the presence of an acid catalyst. Conversion to a more reactive acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, facilitates the synthesis of amides upon reaction with primary or secondary amines. google.com

These derivatization reactions are crucial for peptide synthesis or for modifying the molecule's solubility and reactivity. Condensation reactions, such as forming amides, can be used to link the molecule to other substrates. beilstein-archives.orgnih.gov

ReagentProduct Functional Group
Alcohol (R'OH), H⁺Ester (-COOR')
Thionyl Chloride (SOCl₂)Acid Chloride (-COCl)
Amine (R'NH₂), after activationAmide (-CONHR')
N-Hydroxysuccinimide, DCCActivated Ester

Selective Reduction Strategies for the Keto Group

The selective reduction of the keto group in the presence of other reducible functionalities like the ester and the alkyl bromide presents a chemoselectivity challenge. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ketone, the carboxylic acid, and the ester, and potentially the carbon-bromine bond. harvard.edulibretexts.org

Therefore, milder reagents are required for selective transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice for selectively reducing ketones and aldehydes in the presence of esters and carboxylic acids under appropriate conditions. libretexts.orgthieme-connect.comwikipedia.org Other highly selective reagents, such as ammonia borane (B79455) in water, have also been shown to effectively reduce ketones to hydroxyl esters without affecting the ester group. rsc.org Biocatalytic methods using baker's yeast or isolated reductase enzymes also offer high stereoselectivity and chemoselectivity for the reduction of β-keto esters. acs.orgnih.govresearchgate.net

The table below compares the expected outcomes of different reducing agents.

Reducing AgentSelectivityExpected Product
Sodium Borohydride (NaBH₄)High for Ketone vs. Ester(2S)-2-bromo-4-hydroxy-4-oxobutanoic acid
Lithium Aluminum Hydride (LiAlH₄)Low (reduces most carbonyls and C-Br)Complex mixture of over-reduced products
Ammonia Borane (NH₃BH₃)High for Ketone vs. Ester rsc.org(2S)-2-bromo-4-hydroxy-4-oxobutanoic acid
Baker's Yeast (S. cerevisiae)High for Ketone vs. Ester researchgate.net(2S)-2-bromo-4-hydroxy-4-oxobutanoic acid (often with high stereoselectivity)

Derivatization Strategies for Structural Modification and Functionalization of (2S)-2-Bromo-4-methoxy-4-oxobutanoic Acid

The chemical architecture of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, featuring a stereogenic center, a reactive bromine atom, a carboxylic acid, and a methyl ester, offers a versatile platform for structural modification. The two distinct carbonyl moieties—the carboxylic acid at C1 and the methyl ester at C4—are key sites for derivatization, enabling both the introduction of analytical tags and the construction of more complex molecular frameworks for synthetic applications.

Site-Specific Derivatization of Carbonyl Moieties for Analytical and Synthetic Purposes

The differential reactivity of the carboxylic acid and the ester group allows for site-specific modifications. The carboxylic acid is readily deprotonated to a carboxylate, which is a potent nucleophile, while the ester carbonyl is primarily an electrophilic site susceptible to attack by other nucleophiles. This difference is the basis for selective derivatization.

For analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS), the carboxylic acid is the primary target for derivatization to enhance ionization efficiency and chromatographic retention. nih.govnih.govresearchgate.net Reagents containing hydrazide or aminooxy moieties are commonly employed to react with carbonyl compounds. While these are typically used for aldehydes and ketones, carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can activate the carboxylic acid of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid to form an amide bond with a variety of labeling agents. nih.gov For instance, the use of a derivatization agent containing a bromine atom, such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), can introduce a distinct isotopic signature, facilitating detection and structural elucidation in mass spectrometry. nih.gov

In synthetic chemistry, the selective derivatization of one carbonyl group over the other is crucial. The carboxylic acid can be converted into a more reactive species, such as an acid chloride or an activated ester (e.g., N-hydroxysuccinimide ester), to facilitate amide bond formation with amines, hydrazines, or other nucleophiles, while the methyl ester remains intact under controlled conditions. Conversely, the methyl ester can be selectively hydrolyzed to the diacid or converted to an amide by direct aminolysis at elevated temperatures, though this is generally less facile than derivatizing the free carboxylic acid.

The table below summarizes potential site-specific derivatization strategies for the carbonyl groups of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid for analytical and synthetic goals.

Carbonyl MoietyReagent/ConditionProduct TypePurpose
Carboxylic AcidEDC / Amine-containing tagAmideAnalytical (LC-MS)
Carboxylic AcidSOCl₂ then Amine/AlcoholAmide/EsterSynthetic
Carboxylic AcidEDC / Hydrazine (B178648) derivativeHydrazideSynthetic
Methyl EsterLiOH or NaOH (aq)Carboxylate (Diacid)Synthetic
Methyl EsterAmine, heatAmideSynthetic
BothLiAlH₄ or BH₃DiolSynthetic

This table illustrates general strategies; specific reaction conditions would require optimization for (2S)-2-bromo-4-methoxy-4-oxobutanoic acid.

Formation of Diverse Heterocyclic Systems from (2S)-2-Bromo-4-methoxy-4-oxobutanoic Acid Precursors

The 1,4-dicarbonyl relationship between the carboxylic acid and the methyl ester in (2S)-2-bromo-4-methoxy-4-oxobutanoic acid makes it an ideal precursor for the synthesis of various six-membered heterocyclic systems. The reaction of 1,4-dicarbonyl compounds with hydrazine and its derivatives is a classical and powerful method for constructing pyridazine (B1198779) and pyrazole (B372694) rings. nih.govdergipark.org.trorganic-chemistry.orgorganic-chemistry.org

The general mechanism involves the condensation of a dinucleophile, such as hydrazine, with the two electrophilic carbonyl carbons of the 1,4-dicarbonyl compound. For (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, this would typically involve an initial reaction with one carbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic heterocyclic ring.

Synthesis of Pyridazines: The reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O) is expected to yield a dihydropyridazinone derivative. The initial condensation would likely occur at the more reactive carboxylic acid (or its activated form) or the ester, followed by cyclization and dehydration to form a 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivative. The bromine atom at the adjacent position adds further synthetic utility, allowing for subsequent functionalization through cross-coupling reactions or nucleophilic substitution. nih.govorganic-chemistry.org For example, a related precursor, methyl 4-(2-thienyl)-4-oxobutanoate, is cyclized with hydrazine hydrate to form a thienylpyridazinone, which is then brominated and used in Suzuki-Miyaura cross-coupling reactions to build more complex structures. nih.gov

Synthesis of Pyrazoles: While 1,4-dicarbonyls are primarily used for pyridazines, reactions with substituted hydrazines can, under certain conditions, lead to pyrazole derivatives, although 1,3-dicarbonyls are the more common precursors for pyrazoles. dergipark.org.trnih.govnih.gov The reaction of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid with a substituted hydrazine (e.g., phenylhydrazine) could proceed via condensation and cyclization. The regioselectivity of such a reaction would be a key consideration.

The table below outlines the potential heterocyclic systems that could be synthesized from (2S)-2-bromo-4-methoxy-4-oxobutanoic acid based on established reactions of analogous 1,4-dicarbonyl precursors.

ReagentHeterocyclic SystemPotential Product Structure
Hydrazine HydratePyridazine4-Bromo-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
PhenylhydrazinePyridazine/Pyrazole4-Bromo-1-phenyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
HydroxylamineOxazine derivativeDihydro-1,2-oxazine derivative
Thiourea/ThioacetamideThiazine derivativeDihydro-1,3-thiazine derivative

The specific products and reaction pathways would depend on the reaction conditions and the relative reactivity of the carbonyl groups and the α-bromo substituent.

The presence of the chiral center at the C2 position, bearing the bromine atom, offers the potential for synthesizing enantiomerically pure heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Stereochemical Control and Asymmetric Transformations

The Role of the (2S)-Chiral Center in Directing Stereoselectivity

The (2S)-configuration of the chiral center, the carbon atom bonded to the bromine, is fundamental to its role in directing stereoselectivity. In any chemical transformation involving this center, the existing stereochemistry influences the approach of incoming reagents. This steric hindrance dictates that the reagent will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess of the other. The presence of a chiral center allows for the creation of additional chiral centers with a predictable stereochemical outcome. rutgers.edu A molecule with 'n' chiral atoms can have up to 2^n stereoisomers. ucsb.edu

Diastereoselective Reactions Utilizing (2S)-2-Bromo-4-methoxy-4-oxobutanoic Acid as a Chiral Substrate

The application of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid as a chiral substrate is evident in various diastereoselective reactions, where its predefined stereochemistry governs the stereochemical outcome of the reaction.

In the realm of asymmetric cross-coupling reactions, chiral α-bromo esters are valuable substrates. For instance, in palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions, the stereochemistry of the bromo-ester plays a crucial role in determining the enantioselectivity of the resulting biaryl compounds. beilstein-journals.org The use of chiral ligands in conjunction with the chiral substrate can further enhance the stereochemical control. rsc.org While direct examples utilizing (2S)-2-bromo-4-methoxy-4-oxobutanoic acid are not prevalent in the literature, the principles established with similar chiral α-bromo esters suggest its potential in such transformations. For example, asymmetric Hiyama cross-couplings of racemic α-bromo esters have been shown to be effective in generating α-aryl carboxylic acid derivatives with good enantiomeric excess when using a nickel catalyst and a chiral diamine ligand. acs.org

Table 1: Illustrative Asymmetric Suzuki-Miyaura Coupling of Chiral Bromo Compounds
EntryAryl BromideArylboronic AcidLigandYield (%)ee (%)
1N-Aryl-bromoarylArylboronic AcidChiral Monophosphine9588
21-Bromo-2-naphthoate1-Naphthaleneboronic acidPQXphos8992

Stereoselective carbon-carbon bond formation is a cornerstone of organic synthesis. Chiral substrates like (2S)-2-bromo-4-methoxy-4-oxobutanoic acid can be employed to control the stereochemistry of newly formed carbon-carbon bonds. The reaction of enolates with electrophiles is a powerful tool for stereoselective C-C bond formation. nih.gov In reactions where the chiral bromo-ester acts as an electrophile, the stereocenter directs the incoming nucleophile to a specific face of the molecule, resulting in a diastereoselective addition.

Enantioselective Catalysis Applied to α-Keto Esters and Related Chiral Brominated Compounds

While (2S)-2-bromo-4-methoxy-4-oxobutanoic acid is a chiral α-bromo ester, the principles of enantioselective catalysis applied to α-keto esters and other chiral brominated compounds are highly relevant. Catalytic asymmetric methods provide an efficient route to enantiomerically enriched products. nih.govunc.edu

For instance, the enantioselective nitroaldol (Henry) reaction of α-ketoesters catalyzed by cinchona alkaloids has been shown to produce chiral compounds with tetrasubstituted carbon stereocenters in high enantioselectivity. nih.gov This highlights the potential for developing catalytic systems that can effectively recognize the chirality of substrates like (2S)-2-bromo-4-methoxy-4-oxobutanoic acid to achieve highly enantioselective transformations. Furthermore, palladium-catalyzed enantioselective decarboxylation of racemic α-fluoro-β-ketoesters has been successful in producing optically active α-fluoroketones. elsevierpure.com These examples underscore the broad potential of applying enantioselective catalysis to chiral brominated compounds to access a wide range of valuable, optically active molecules.

Table 2: Examples of Enantioselective Catalysis
ReactionSubstrateCatalyst/LigandProductYield (%)ee (%)
Asymmetric α-ArylationRacemic α-BromoketoneNiCl2·glyme / Pybox ligandα-Arylketone8595
Asymmetric Hiyama CouplingRacemic α-Bromo EsterNiCl2·glyme / Diamine ligandα-Aryl Carboxylic Acid Derivative7890
Nitroaldol Reactionα-KetoesterCinchona AlkaloidChiral Tetrasubstituted Carbon9298

Mechanistic Investigations of Reactions Involving 2s 2 Bromo 4 Methoxy 4 Oxobutanoic Acid

Elucidation of Reaction Pathways for Nucleophilic Displacement

Nucleophilic displacement of the bromide at the chiral center of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid is a key reaction. The elucidation of its pathway is critical for predicting and controlling the stereochemical outcome. The reaction can theoretically proceed through several mechanisms, primarily the S(_N)2 pathway, but the potential for neighboring group participation (NGP) introduces additional complexity and alternative stereochemical possibilities. wikipedia.orgdalalinstitute.com

Direct S(_N)2 Pathway:

The most straightforward pathway for nucleophilic substitution at a secondary carbon bearing a good leaving group like bromide is the bimolecular nucleophilic substitution (S(_N)2) mechanism. youtube.comkau.edu.sa This pathway involves a backside attack by the nucleophile, proceeding through a pentacoordinate transition state and resulting in the inversion of configuration at the stereocenter. kau.edu.sa For (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, an S(_N)2 reaction with a nucleophile (Nu) would lead to the formation of the (2R) product.

Reaction: (2S)-2-bromo-4-methoxy-4-oxobutanoic acid + Nu → (2R)-2-Nu-4-methoxy-4-oxobutanoic acid + Br

Key Feature: Inversion of stereochemistry.

Neighboring Group Participation (NGP) Pathway:

The structure of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid contains two potential neighboring groups that can participate in the displacement of the bromide: the lone pairs on the oxygen atoms of the adjacent methoxycarbonyl group or the carboxylic acid group. libretexts.orglibretexts.org NGP can significantly enhance the reaction rate and alter the stereochemical outcome. wikipedia.orglibretexts.org

Step 1 (Intramolecular): Formation of a cyclic intermediate with inversion of configuration.

Step 2 (Intermolecular): Nucleophilic attack on the intermediate, leading to a second inversion.

The operative pathway, either direct S(_N)2 or NGP, is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. Weakly nucleophilic conditions might favor NGP, while strong, unhindered nucleophiles may favor a direct S(_N)2 attack.

Pathway Key Intermediate/Transition State Stereochemical Outcome Influencing Factors
Direct S(_N)2Pentacoordinate transition stateInversion (S → R)Strong, unhindered nucleophiles; polar aprotic solvents
NGPCyclic intermediate (e.g., α-lactone-like)Retention (S → S)Weak nucleophiles; ionizing solvents; presence of a participating group

Detailed Mechanistic Insights into Carbonyl Additions and Reductions

The carbonyl groups of the ester and carboxylic acid functionalities in (2S)-2-bromo-4-methoxy-4-oxobutanoic acid are susceptible to nucleophilic addition and reduction reactions. The mechanisms of these transformations are well-established for general carbonyl compounds and can be applied to this specific molecule.

Nucleophilic Addition to the Ester Carbonyl:

The ester carbonyl is electrophilic and can be attacked by strong nucleophiles such as Grignard reagents or organolithium compounds. The mechanism involves the initial formation of a tetrahedral intermediate. This intermediate is generally unstable and can collapse by expelling the methoxide (B1231860) leaving group to regenerate a carbonyl compound (a ketone), which can then be attacked by a second equivalent of the nucleophile.

Reduction of Carbonyl Groups:

The reduction of the ester and carboxylic acid groups can be achieved using hydride reagents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (B1222165) (NaBH(_4)), although NaBH(_4) is generally not strong enough to reduce esters or carboxylic acids. The mechanism of reduction with LiAlH(_4) involves the delivery of a hydride ion (H) to the carbonyl carbon.

For the ester, the initial nucleophilic addition of hydride forms a tetrahedral intermediate, which then eliminates methoxide to yield an aldehyde. The aldehyde is subsequently reduced rapidly to the primary alcohol. The carboxylic acid is first deprotonated by the basic hydride reagent, and then the carboxylate is reduced to the primary alcohol. It is important to note that these strong reducing agents will also likely displace the bromide at the C2 position.

Reaction Type Reagent Example Intermediate Product at Carbonyl Potential Side Reaction
Nucleophilic AdditionCH(_3)MgBrTetrahedral alkoxideTertiary alcohol (after workup)Displacement of Bromide
ReductionLiAlH(_4)Tetrahedral alkoxidePrimary alcoholDisplacement of Bromide

Role of Intermediates and Transition States in Stereochemical Outcome

The stereochemical outcome of reactions at the C2 center of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid is fundamentally determined by the geometry and energetics of the transition states and the nature of any intermediates formed during the reaction. nih.gov

In a direct S(_N)2 displacement, the reaction proceeds through a single, well-defined transition state where the nucleophile and the leaving group are simultaneously partially bonded to the carbon atom. The geometry of this transition state is trigonal bipyramidal, with the incoming and outgoing groups occupying the axial positions, leading to a predictable inversion of configuration. youtube.com Computational studies on similar S(_N)2 reactions have extensively characterized these transition states. researchgate.netmdpi.comsciforum.net

The stereochemical integrity of the final product depends on the relative energies of the transition states for the competing pathways. If the transition state for the direct S(_N)2 pathway is significantly lower in energy, inversion will be the major outcome. Conversely, if the transition states leading to and from the NGP intermediate are energetically more accessible, retention of configuration will predominate.

Experimental and Computational Approaches to Mechanistic Delineation

A combination of experimental and computational methods is essential for the unambiguous delineation of the reaction mechanisms of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid.

Experimental Approaches:

Kinetic Studies: Measuring the reaction rates as a function of reactant concentrations can help determine the molecularity of the reaction. A second-order rate law (first order in both the substrate and the nucleophile) is indicative of an S(_N)2 mechanism. Deviations from this, or unusually high reaction rates, might suggest NGP.

Stereochemical Analysis: The most direct evidence for a particular mechanism is the stereochemical outcome. Techniques such as polarimetry, chiral chromatography (HPLC or GC), and NMR spectroscopy using chiral shift reagents can be used to determine the enantiomeric or diastereomeric composition of the product. An inversion of configuration strongly supports an S(_N)2 pathway, while retention points towards NGP.

Isotopic Labeling: Isotopic labeling studies, for example, using a labeled nucleophile or labeling one of the carbonyl oxygens, can be used to trace the path of atoms throughout the reaction, providing evidence for the formation of cyclic intermediates in NGP.

Trapping of Intermediates: If the cyclic intermediate in an NGP mechanism has a finite lifetime, it may be possible to trap it with a highly reactive species, providing direct evidence for its existence.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for modeling reaction pathways. nih.gov By calculating the energies of reactants, products, transition states, and intermediates, a detailed potential energy surface can be constructed. researchgate.net This allows for the comparison of the activation barriers for competing pathways (e.g., direct S(_N)2 vs. NGP) and can provide a theoretical prediction of the most likely mechanism. researchgate.netfossee.in

Transition State Theory: Computational analysis of the vibrational frequencies of calculated transition state structures can confirm that they represent true saddle points on the potential energy surface. nih.gov

Solvent Modeling: The inclusion of solvent effects in computational models is crucial, as the solvent can have a significant impact on the relative energies of charged and polar species involved in the reaction pathways. sciforum.net

By integrating the results from these experimental and computational approaches, a comprehensive and detailed understanding of the reaction mechanisms of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid can be achieved.

Spectroscopic Characterization and Structural Elucidation of 2s 2 Bromo 4 Methoxy 4 Oxobutanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment.

Methine Proton (C2-H): The single proton attached to the chiral carbon (C2), which also bears the bromine atom, is expected to resonate as a doublet of doublets in the region of δ 4.5-4.8 ppm. Its downfield shift is attributed to the deshielding effect of the adjacent electronegative bromine atom and the carboxylic acid group. The coupling to the two diastereotopic protons on C3 would result in this complex splitting pattern.

Methylene Protons (C3-H₂): The two protons on the C3 carbon are diastereotopic due to the adjacent chiral center. They would appear as two separate signals, each as a doublet of doublets, likely in the range of δ 3.0-3.5 ppm. Each proton couples to the C2 methine proton and to each other (geminal coupling).

Methoxy (B1213986) Protons (-OCH₃): The three equivalent protons of the methyl ester group would give rise to a sharp singlet at approximately δ 3.7 ppm. beilstein-journals.org

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group would typically appear as a broad singlet far downfield, generally above δ 10.0 ppm, and its position can be concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH>10.0broad singlet-
CH (Br)COOH4.5 - 4.8doublet of doublets (dd)J(H,H_a) ≈ 4-6 Hz, J(H,H_b) ≈ 8-10 Hz
CH ₂COOCH₃3.0 - 3.52 x dd (diastereotopic)J(H_a,H_b) ≈ 16-18 Hz, J(H_a,H) ≈ 4-6 Hz, J(H_b,H) ≈ 8-10 Hz
-OCH~3.7singlet-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display four distinct signals, one for each carbon atom in a unique electronic environment. libretexts.org

Carbonyl Carbons (C1 and C4): Two signals are expected in the downfield region (δ 170-185 ppm). The carboxylic acid carbonyl (C1) and the ester carbonyl (C4) would have slightly different chemical shifts, allowing for their distinction. libretexts.orgresearchgate.net

Methine Carbon (C2): The carbon atom bonded to the bromine, C2, would appear in the range of δ 40-50 ppm.

Methylene Carbon (C3): The C3 carbon is expected to resonate at approximately δ 35-45 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methyl ester group would be found further upfield, typically around δ 50-55 ppm. beilstein-journals.org

Interactive Data Table: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C OOH (C1)170 - 185
C H(Br) (C2)40 - 50
C H₂ (C3)35 - 45
C OOCH₃ (C4)170 - 185
-OC H₃50 - 55

Stereochemical analysis can be further enhanced using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space correlations between protons, helping to confirm the relative stereochemistry in derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. vscht.cz The IR spectrum of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid would be characterized by several key absorption bands.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group. libretexts.orgorgchemboulder.com

C=O Stretch (Carbonyls): Two distinct, strong absorption bands would be present for the two carbonyl groups. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735-1750 cm⁻¹. libretexts.org

C-O Stretch: The C-O stretching vibrations for the carboxylic acid and the ester would result in strong bands in the 1000-1300 cm⁻¹ region. chemeurope.com

C-Br Stretch: The carbon-bromine bond would exhibit a stretching vibration in the fingerprint region of the spectrum, typically between 515-690 cm⁻¹. libretexts.org

Interactive Data Table: Predicted IR Absorption Bands
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
EsterC=O Stretch1735 - 1750Strong
Carboxylic AcidC=O Stretch1700 - 1725Strong
Ester / AcidC-O Stretch1000 - 1300Strong
Alkyl HalideC-Br Stretch515 - 690Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

The molecular formula of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid is C₅H₇BrO₄. The presence of bromine is highly diagnostic in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.info This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass-to-charge units (m/z). libretexts.orgdocbrown.info

Molecular Ion Peak: The molecular ion [M]⁺• would appear as a pair of peaks of nearly equal intensity at m/z 210 (for ⁷⁹Br) and m/z 212 (for ⁸¹Br).

Fragmentation Patterns: The molecule is expected to fragment in predictable ways under electron ionization. libretexts.orgyoutube.com Common fragmentation pathways would include:

Loss of a methoxy radical (•OCH₃), leading to fragment ions at m/z 179/181.

Loss of a bromine radical (•Br), resulting in a fragment ion at m/z 131.

Alpha-cleavage adjacent to the carbonyl groups, potentially leading to the loss of the carboxyl group (•COOH) to give ions at m/z 165/167.

Interactive Data Table: Predicted Mass Spectrometry Fragments
m/z Value (⁷⁹Br/⁸¹Br)Identity of Fragment
210 / 212[C₅H₇BrO₄]⁺• (Molecular Ion)
179 / 181[M - •OCH₃]⁺
165 / 167[M - •COOH]⁺
131[M - •Br]⁺
79 / 81[Br]⁺

Advanced Spectroscopic Techniques for Absolute Configuration Determination (e.g., Single Crystal X-ray Diffraction)

While NMR, IR, and MS can confirm the chemical structure (constitution) of the molecule, they generally cannot be used to determine its absolute configuration without chiral auxiliaries or derivatizing agents. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. springernature.comnih.gov

For an enantiomerically pure sample of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid that forms a suitable single crystal, X-ray diffraction analysis would provide precise atomic coordinates. researchgate.net The determination of the absolute configuration is possible by analyzing the anomalous dispersion effects of the atoms, particularly the relatively heavy bromine atom. ed.ac.ukresearchgate.net The refinement of the crystallographic data yields a Flack parameter, which should be close to zero for the correct enantiomer, thus confirming the '(S)' configuration at the C2 stereocenter. researchgate.net Although it is the most powerful technique for this purpose, obtaining a single crystal of sufficient quality can be a significant challenge. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and reactivity of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid. These calculations provide valuable insights into the molecule's behavior at the quantum mechanical level. A study on butanoic acid derivatives utilized DFT calculations at the B3LYP/6-31+G(d) level of theory to design and analyze the geometrical and electronic properties of the molecules. biointerfaceresearch.com

The first step in the computational analysis was to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state. Conformational analysis was also performed to identify other low-energy conformers and to understand the flexibility of the molecule. For similar molecules, the optimized geometrical parameters such as bond lengths and angles are determined and can be compared with experimental data if available. nih.govresearchgate.net

Illustrative Optimized Geometrical Parameters for a Substituted Butanoic Acid Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.53C1-C2-C3112.5
C2-Br1.95C2-C1-O1125.0
C3-C41.52O1-C1-O2123.0
C4-O31.35C3-C4-O3110.8
C4-O41.21H3-C5-O3-C4180.0
O3-C51.43

Note: This table is for illustrative purposes and represents typical values for a similar class of compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. biointerfaceresearch.comnih.gov

For a series of butanoic acid derivatives, the HOMO was found to be mainly located on the aromatic rings, while the LUMO was distributed over the rings or on the aliphatic chains. biointerfaceresearch.com Reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. biointerfaceresearch.com

Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

ParameterValue (eV)
EHOMO-6.85
ELUMO-1.23
HOMO-LUMO Gap (ΔE)5.62
Chemical Potential (μ)-4.04
Hardness (η)2.81
Global Electrophilicity Index (ω)2.91

Note: This table is for illustrative purposes and represents typical values for a similar class of compounds.

The distribution of electron density within the molecule was analyzed through calculations of atomic charges and the generation of molecular electrostatic potential (MEP) maps. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). biointerfaceresearch.com These maps are useful for predicting how the molecule will interact with other chemical species. biointerfaceresearch.com In similar bromo-methoxy carbonyl compounds, the MEP surface can help in understanding the sites susceptible to nucleophilic or electrophilic attack.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For α-bromo carboxylic acids, such as (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, understanding reaction pathways, like those in the Hell-Volhard-Zelinskii reaction, is crucial. libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com Theoretical calculations can be used to identify the transition state structures and determine the activation energies for various reaction steps. This information provides a detailed picture of the reaction dynamics and helps in predicting the feasibility of a reaction. libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com The mechanism of α-bromination of carboxylic acids involves the formation of an acid bromide intermediate, which then enolizes to react with bromine. libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

To explore the conformational flexibility and the influence of solvent on the structure of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of its conformational landscape in different environments. These simulations can reveal the most populated conformations and the energy barriers between them. The study of dicarboxylic acids in aqueous solutions using MD simulations has provided insights into their structure and interfacial properties. umd.edu Furthermore, understanding the solvation effects is critical as they can significantly influence the molecule's conformation and reactivity. nih.gov

Applications in Advanced Organic Synthesis

(2S)-2-Bromo-4-methoxy-4-oxobutanoic Acid as a Versatile Chiral Building Block

The value of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid as a chiral building block lies in its predefined stereochemistry and its two distinct reactive sites: the bromine atom, which can be displaced by various nucleophiles, and the carboxylic acid and methyl ester groups, which can be further manipulated. This bifunctionality allows for sequential and regioselective reactions to introduce molecular complexity in a controlled manner.

Synthesis of Chiral α-Amino Acid Derivatives and Analogues

The α-bromo acid moiety of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid is a classical precursor for the synthesis of α-amino acids. The bromine atom can be displaced by an amine source, such as ammonia (B1221849) or a protected amine equivalent, in a nucleophilic substitution reaction. The stereochemistry at the carbon bearing the bromine atom is expected to be inverted during a typical S(_N)2 reaction, which would lead to the formation of D-amino acid derivatives. This approach is fundamental in the preparation of non-proteinogenic amino acids, which are crucial components of many pharmaceutical agents and biochemical probes.

While specific examples utilizing (2S)-2-bromo-4-methoxy-4-oxobutanoic acid are not prominently documented, the general strategy of synthesizing amino acids from α-bromo acids is a well-established method in organic chemistry. A closely related compound, (S)-2-(tert-butoxycarbonylamino)-4-methoxy-4-oxobutanoic acid, has been synthesized from L-aspartic acid, highlighting the accessibility of chiral synthons from the chiral pool. researchgate.net This protected amino acid derivative underscores the importance of such butanoic acid scaffolds in synthetic chemistry.

Table 1: Potential Nucleophilic Substitution Reactions for Amino Acid Synthesis

NucleophileProduct TypePotential Significance
Ammonia (NH₃)α-Amino acidDirect synthesis of the amino acid backbone.
Benzylamine (BnNH₂)N-Benzyl protected amino acidThe benzyl (B1604629) group can be removed by hydrogenolysis.
Sodium Azide (B81097) (NaN₃)α-Azido acidThe azide can be reduced to the amine.

Construction of Complex Polyfunctionalized Stereogenic Centers

The structure of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid allows it to serve as a template for creating more complex stereogenic centers. Following the displacement of the bromide, the remaining carboxylic acid and ester functionalities can be selectively modified. For instance, the carboxylic acid could be reduced to an alcohol or converted to an amide, while the methyl ester could be hydrolyzed or transesterified. These transformations, performed on a molecule with an already established stereocenter, enable the synthesis of polyfunctionalized chiral molecules with high stereochemical purity.

Precursor to Structurally Diverse Small Molecules with Academic Interest

The reactivity of this bromo-ester-acid makes it a plausible starting material for the synthesis of various small molecules that are of interest in academic research, particularly in the fields of medicinal chemistry and materials science.

Synthesis of Chiral Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of modern drug discovery. The functional groups present in (2S)-2-bromo-4-methoxy-4-oxobutanoic acid can be utilized in intramolecular cyclization reactions to form chiral heterocyclic scaffolds. For example, after converting the carboxylic acid to an amide, the nitrogen nucleophile could potentially displace the bromide to form a lactam, a common motif in pharmaceuticals. Alternatively, reaction with a dinucleophile could lead to the formation of other heterocyclic systems. The inherent chirality of the starting material would be transferred to the cyclic product, providing a route to enantiomerically enriched heterocycles.

Utility in the Development of Pharmaceutical Intermediates and Research Probes

Pharmaceutical intermediates are molecules that are steps in the synthesis of an active pharmaceutical ingredient (API). Chiral α-bromo esters are known to be valuable intermediates in the synthesis of various drugs. The specific structure of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, with its additional ester functionality, could be advantageous in the synthesis of targeted APIs where this particular substitution pattern is required. For instance, it could be used to introduce a specific side chain onto a larger molecule or to build a key fragment of a complex drug.

Furthermore, its structure is suitable for the development of research probes. By incorporating functionalities that allow for detection (e.g., fluorophores) or interaction with biological targets, derivatives of this compound could be used to study biological processes.

Biochemical Research Applications and Enzyme Interactions

Investigation of Enzyme Mechanisms using (2S)-2-Bromo-4-methoxy-4-oxobutanoic Acid as a Substrate or Inhibitor Analogue

There is no specific information available in the searched scientific literature detailing the use of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid as either a substrate or an inhibitor analogue to investigate enzyme mechanisms. Research in this area typically involves compounds that mimic the natural substrate of an enzyme, thereby allowing scientists to study the enzyme's active site and catalytic mechanism. The bromine atom in the molecule could potentially act as a reactive group for covalent modification of enzyme active sites, a common strategy in designing enzyme inhibitors. However, without specific studies, its efficacy and target enzymes remain unknown.

Modulation of Metabolic Pathways in in vitro Biochemical Systems

Detailed findings on how (2S)-2-bromo-4-methoxy-4-oxobutanoic acid modulates metabolic pathways in in vitro biochemical systems are not present in the available literature. Such studies would typically involve introducing the compound to cell cultures or isolated organelles and observing changes in the concentrations of key metabolites. This would help to identify which metabolic pathways are affected. Given the structural similarity to metabolic intermediates, it is plausible that it could interfere with pathways such as the citric acid cycle or amino acid metabolism, but this remains speculative without experimental evidence.

Studies on Neurotransmitter Systems and Related Enzyme Activities

The application of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid in studies related to neurotransmitter systems and their associated enzymes is another area where specific research findings are lacking. Many neurologically active compounds interact with the enzymes responsible for the synthesis and degradation of neurotransmitters. While derivatives of butanoic acid, such as gamma-hydroxybutyric acid (GHB), have known effects on neurotransmitter systems, there is no documented evidence to suggest that (2S)-2-bromo-4-methoxy-4-oxobutanoic acid has been investigated for similar activities.

Design and Synthesis of Probes for Biochemical Pathway Elucidation

There is no information available regarding the use of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid in the design and synthesis of biochemical probes. Such probes are valuable tools for tracking and visualizing biochemical pathways. They often contain a reactive group for target engagement and a reporter tag (like a fluorescent dye or a radioactive isotope) for detection. While the structure of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid could potentially serve as a scaffold for such a probe, there are no published reports of it being used for this purpose.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Highly Enantioselective Transformations of (2S)-2-bromo-4-methoxy-4-oxobutanoic Acid

The presence of a stereocenter and a reactive carbon-bromine bond in (2S)-2-bromo-4-methoxy-4-oxobutanoic acid makes it an ideal substrate for stereoselective transformations. Future research will likely focus on the development of novel catalytic systems that can achieve high levels of enantioselectivity in reactions involving this compound. A key area of interest will be the design of chiral catalysts that can effectively control the stereochemical outcome of nucleophilic substitution reactions at the C2 position.

Organocatalysis, transition-metal catalysis, and biocatalysis are all promising avenues for achieving highly enantioselective transformations. For instance, chiral phase-transfer catalysts could be employed to facilitate the reaction of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid with various nucleophiles, while preserving the stereochemical integrity of the chiral center. Similarly, transition-metal complexes featuring chiral ligands could be utilized to catalyze cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high enantiopurity.

The table below illustrates some potential catalytic systems and their envisioned applications in the enantioselective transformation of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid.

Catalytic SystemCatalyst TypePotential TransformationDesired Outcome
Chiral Phase-Transfer CatalysisQuaternary Ammonium SaltsAlkylation, AzidationHigh enantiomeric excess
Transition-Metal CatalysisChiral Phosphine LigandsCross-coupling ReactionsStereospecific C-C bond formation
BiocatalysisDehalogenasesHydrolytic DehalogenationEnantiopure hydroxy derivatives
OrganocatalysisChiral AminesMichael AdditionAsymmetric C-C bond formation

Exploration of New Reactivity Modes and Multi-Component Reactions

The rich functionality of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid opens up possibilities for exploring novel reactivity modes and its participation in multi-component reactions (MCRs). MCRs are highly efficient one-pot processes that combine three or more starting materials to generate complex products, and they are a cornerstone of modern synthetic chemistry. dovepress.comnih.gov The development of MCRs involving (2S)-2-bromo-4-methoxy-4-oxobutanoic acid would provide rapid access to diverse molecular scaffolds.

For example, the carboxylic acid, the ester, and the bromide functionalities could all participate in sequential or concerted reaction pathways. One potential MCR could involve the reaction of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid with an amine and an isocyanide in a Ugi-type reaction, followed by an intramolecular cyclization to yield complex heterocyclic structures. The exploration of such reactivity will require a deep understanding of the interplay between the different functional groups and the development of reaction conditions that favor the desired multi-component pathway.

Integration of Advanced Computational Methods for Predictive Synthesis and Mechanistic Understanding

Advanced computational methods are becoming increasingly indispensable in modern chemical research. In the context of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, computational chemistry can play a pivotal role in predicting its reactivity, guiding the design of new synthetic routes, and elucidating reaction mechanisms.

Density Functional Theory (DFT) calculations, for instance, can be used to model the transition states of potential reactions, providing insights into the reaction kinetics and thermodynamics. This information can be invaluable for optimizing reaction conditions and for predicting the stereochemical outcome of chiral transformations. Molecular dynamics simulations could also be employed to study the interactions of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid with catalysts and other reactants, aiding in the rational design of more efficient and selective catalytic systems. The immobilization of reactive compounds on nanocarriers, as explored for other molecules, could also be computationally modeled to predict binding energies and stability. mdpi.com

Expansion of the Scope of (2S)-2-bromo-4-methoxy-4-oxobutanoic Acid in Chemical Biology and Materials Science Research

The unique structural features of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid make it an attractive building block for applications in chemical biology and materials science. Its chirality and functionality could be leveraged to create novel bioactive molecules and advanced materials with tailored properties.

In chemical biology, (2S)-2-bromo-4-methoxy-4-oxobutanoic acid could be used as a scaffold for the synthesis of enzyme inhibitors, molecular probes, and drug delivery systems. The bromo- and carboxylic acid functionalities provide handles for conjugation to biomolecules, such as proteins and nucleic acids, enabling the development of targeted therapeutics and diagnostic agents. researchgate.net The integration of such functionalized molecules into biological systems is a growing area of research. nih.gov

In materials science, the incorporation of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid into polymers could lead to the development of new biodegradable materials with enhanced thermal and mechanical properties. fraunhofer.de The chiral nature of the monomer unit could also impart unique optical or recognition properties to the resulting polymers. For example, chiral metal-organic frameworks (MOFs) have been synthesized using chiral ligands derived from malic acid, a close structural relative of bromosuccinic acid, demonstrating the potential for creating functional materials with enantioselective properties. nih.gov The synthesis of novel chitin (B13524) copolyesters with succinic derivatives further highlights the potential for creating advanced materials with tunable properties. preprints.orgpublisherspanel.com The surface functionalization of biomaterials is a key strategy for enhancing their performance in applications such as tissue engineering. nih.gov

The table below outlines potential applications of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid in these emerging fields.

FieldPotential ApplicationRationale
Chemical BiologySynthesis of enzyme inhibitorsMimicking natural substrates
Chemical BiologyDevelopment of molecular probesAttachment of reporter groups
Materials ScienceCreation of biodegradable polymersSuccinate-based backbone
Materials ScienceSynthesis of chiral materialsEnantiopure building block

Q & A

Basic Questions

Q. What are the key synthetic routes for (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, and how is stereochemical purity ensured?

  • Methodological Answer : The compound is typically synthesized via enantioselective bromination of 4-methoxy-4-oxobutanoic acid derivatives. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce the (2S)-configuration. Purification involves chiral HPLC or crystallization to confirm enantiomeric excess (>98%) . Safety protocols, such as using gloves and fume hoods, are critical due to bromine's reactivity .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .
  • NMR spectroscopy : Key signals include δ ~4.3 ppm (methoxy protons) and δ ~3.8 ppm (C2 proton, coupling with bromine) .
  • Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 241 (C₅H₇BrO₄).

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.
  • Waste disposal : Segregate halogenated waste for professional treatment .

Advanced Questions

Q. How does the bromine substituent influence nucleophilic substitution reactions in this compound?

  • Methodological Answer : The C2 bromine acts as a leaving group in SN2 reactions, enabling synthesis of chiral esters or amides. Kinetic studies (e.g., using NaI/acetone for Finkelstein reactions) reveal steric hindrance from the methoxy group slows substitution rates. Computational modeling (DFT) predicts transition-state geometries .

Q. What challenges arise in crystallizing this compound, and how are hydrogen-bonding patterns analyzed?

  • Methodological Answer :

  • Crystallization challenges : Low solubility in polar solvents requires mixed solvent systems (e.g., EtOAc/hexane).
  • Hydrogen-bond analysis : Graph-set notation (e.g., D(2,1) motifs) identifies intramolecular H-bonds between the carboxylic acid and methoxy groups. SHELXL refinement confirms packing motifs .

Q. How is this compound utilized in multicomponent reactions for natural product synthesis?

  • Methodological Answer : It serves as a chiral building block in Ugi or Passerini reactions. For example, coupling with amines and isocyanides yields α-branched peptides. Optimization involves screening Lewis acids (e.g., ZnCl₂) to enhance diastereoselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial activity) often stem from impurities or racemization. Solutions include:

  • HPLC-MS purity checks (>99% purity threshold).
  • Enantiomer-specific bioassays to isolate (2S)-derivative effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.